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molecular formula C12H12O B8522752 4-Methyl-1-phenylpent-4-en-2-yn-1-ol

4-Methyl-1-phenylpent-4-en-2-yn-1-ol

Cat. No. B8522752
M. Wt: 172.22 g/mol
InChI Key: GTYSWXBCTOOCNV-UHFFFAOYSA-N
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Patent
US08110695B2

Procedure details

2-Methylbut-1-en-3-yne (3.45 g, 52.19 mmol), nBuLi (36.0 mL, 57.6 mmol) and benzaldehyde (6.642 g, 62.63 mmol) were used according to the general method mentioned above. Purification of the resulting clear yellow-brown crude product yielded the pure product as a clear yellow-brown oil (8.442 g, 49.02 mmol, 93.9%): Rf 0.72 (hexanes/Et2O, 4:1); 1H NMR (300 MHz, CDCl3) δ 7.49-7.69 (m, 2H, H-8), 7.30-7.49 (m, 3H, H-9, 10), 5.58 (d, J=6.2 Hz, 1H, H-1), 5.37 (bs, 1H, H-5), 5.28 (p, J=1.5 Hz, 1H, H-5), 2.43 (d; J=6.2 Hz, 1H, —OH), 1.93 (bs, 3H, H-10); 13C NMR (300 MHz, CDCl3) δ 140.6 (C-7), 128.6 (C-9), 128.3 (C-10), 126.6 (C-8), 126.1 (C-4), 126.6 (C-5), 87.8 (C-2/3), 87.7 (C-2/3), 64.9 (C-1), 23.3 (C-6); HRMS calcd for C12H12O (M+) 172.0888. found 172.0885.
Quantity
3.45 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
6.642 g
Type
reactant
Reaction Step Three
Yield
93.9%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]#[CH:5])=[CH2:3].[Li]CCCC.[CH:11](=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[CH3:3][C:2](=[CH2:1])[C:4]#[C:5][CH:11]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[OH:18]

Inputs

Step One
Name
Quantity
3.45 g
Type
reactant
Smiles
CC(=C)C#C
Step Two
Name
Quantity
36 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
6.642 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification of the resulting clear yellow-brown crude product

Outcomes

Product
Name
Type
product
Smiles
CC(C#CC(O)C1=CC=CC=C1)=C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 49.02 mmol
AMOUNT: MASS 8.442 g
YIELD: PERCENTYIELD 93.9%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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